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Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640

Disclaimer: Spectroscopic data for 1-Methoxypiperidin-4-one is not readily available in public
databases and literature. This guide presents the spectroscopic data of a close structural
analogue, 1-Methyl-4-piperidone, to provide valuable insights for researchers, scientists, and
drug development professionals. The substitution of a methoxy group with a methyl group on
the nitrogen atom will induce some differences in the spectral data, particularly in the NMR
spectra in regions influenced by the N-substituent and potentially in the mass spectrum
fragmentation pattern. However, the overall spectral features related to the piperidin-4-one core
structure are expected to be comparable.

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Methyl-4-piperidone, a heterocyclic compound used as a building block in the synthesis of
various pharmaceutical agents.[1] The document is intended for researchers and professionals
in the fields of chemistry and drug development, offering a consolidated resource for the
compound's spectral characteristics. The data presented includes Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided
to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Methyl-4-piperidone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The tH and 3C NMR data for 1-Methyl-4-piperidone are presented below.

Table 1: *H NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (8) ppm Multiplicity Assighment
~2.75 t H-2, H-6 (axial)
~2.45 t H-3, H-5 (axial)
~2.30 S N-CHs

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
spectrometer frequency. The assignments are based on typical chemical shifts for piperidone
systems.

Table 2: 13C NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (6) ppm Assignment
~209 C=0 (C-4)
~55 C-2,C-6

~46 N-CHs

~41 C-3,C-5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Methyl-4-piperidone is characterized by a strong absorption band corresponding

to the carbonyl group.[2]
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Table 3: Key IR Absorption Bands for 1-Methyl-4-piperidone

Wavenumber (cm~?) Intensity Assignment

~2950 - 2800 Strong C-H stretching (aliphatic)
~1715 Strong C=0 stretching (ketone)
~1450 Medium CHz bending

~1150 Medium C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The mass spectrum of 1-Methyl-4-piperidone is typically acquired using Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).[3]

Table 4: Key Mass Spectrometry Data (El) for 1-Methyl-4-piperidone

m/z Relative Intensity Assighment

113 High [M]* (Molecular lon)
70 High [M - C2HsN]*

57 Moderate [M - C3HeO]*

42 High [C2HaN]*

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data
presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of 1-Methyl-4-piperidone is prepared by dissolving
approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent,
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commonly chloroform-d (CDCIs), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is
typically used as an internal standard for referencing the chemical shifts to O ppm.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a Fourier
Transform NMR (FT-NMR) spectrometer, with operating frequencies for protons typically
ranging from 300 to 600 MHz.[5] For a standard *H NMR experiment, the acquisition
parameters may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. For 3C NMR, a larger number of scans is usually required to
achieve a good signal-to-noise ratio due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Methyl-4-piperidone, the IR spectrum is often
recorded using the neat liquid film technique.[2] A drop of the neat liquid is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded
and automatically subtracted from the sample spectrum. The spectrum is typically scanned
over the mid-infrared range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of 1-Methyl-4-
piperidone in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small
volume (typically 1 pL) of this solution is injected into the gas chromatograph, where the
compound is vaporized and separated from the solvent and any impurities before entering the
mass spectrometer.

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass
spectrometer, commonly a quadrupole or ion trap analyzer, coupled with a gas chromatograph.
Electron lonization (EI) is a common ionization method for this type of compound, with a
standard electron energy of 70 eV.[6] The mass analyzer scans a range of mass-to-charge
ratios (e.g., m/z 35-500) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
elucidation of a piperidin-4-one derivative.

Workflow for Spectroscopic Analysis of a Piperidin-4-one Derivative
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Caption: Logical workflow for the spectroscopic analysis of a piperidin-4-one derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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